molecular formula C21H22N4O2 B2418231 N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251551-23-1

N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2418231
CAS No.: 1251551-23-1
M. Wt: 362.433
InChI Key: GMHGJFSYFLKTLZ-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule that features a naphthyridine core, a methoxyphenyl group, and a pyrrolidine ring

Properties

IUPAC Name

[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-5-10-17-19(24-15-6-8-16(27-2)9-7-15)18(13-22-20(17)23-14)21(26)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGJFSYFLKTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often attached through a nucleophilic substitution reaction involving a suitable leaving group on the naphthyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the naphthyridine core, potentially converting it to a dihydronaphthyridine derivative.

    Substitution: The compound can participate in various substitution reactions, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydronaphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the naphthyridine class and features a unique molecular architecture comprising a naphthyridine core, a methoxyphenyl substituent, and a pyrrolidine ring. The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps:

  • Formation of the Naphthyridine Core : The naphthyridine structure is synthesized through cyclization reactions starting from appropriate precursors such as 2-aminopyridine derivatives.
  • Introduction of the Methoxyphenyl Group : This group is often introduced via nucleophilic aromatic substitution.
  • Attachment of the Pyrrolidine Ring : This attachment usually occurs through nucleophilic substitution involving a suitable leaving group on the naphthyridine core.

Biological Activities

The compound exhibits promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Naphthyridine derivatives, including this compound, have been studied for their potential as anticancer agents. Research indicates that they can inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, structure–activity relationship studies have shown that modifications at the 8-position of naphthyridines can enhance their potency against cancer cell lines .

Antimicrobial Properties

This compound has demonstrated activity against various pathogens. Its mechanism often involves interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Inhibition of Plasmodium falciparum

Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. It acts by inhibiting phosphatidylinositol-4-kinase, crucial for the parasite's survival. This dual action not only targets the parasite but also affects host hemoglobin degradation pathways, making it a potential lead for malaria treatment .

Case Study 1: Anticancer Research

In a study focusing on naphthyridine derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Malaria Treatment

A recent in vivo study utilized this compound in murine models infected with drug-resistant strains of Plasmodium falciparum. The results showed that treatment with this compound led to reduced parasitemia and improved survival rates compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The methoxyphenyl group and the naphthyridine core are likely involved in binding to biological receptors, while the pyrrolidine ring may enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine: This compound is unique due to its combination of a naphthyridine core, methoxyphenyl group, and pyrrolidine ring.

    Other Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring but with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a naphthyridine core with a methoxyphenyl group and a pyrrolidine moiety. Below is the chemical structure:

N 4 methoxyphenyl 7 methyl 3 pyrrolidine 1 carbonyl 1 8 naphthyridin 4 amine\text{N 4 methoxyphenyl 7 methyl 3 pyrrolidine 1 carbonyl 1 8 naphthyridin 4 amine}

Molecular Formula

The molecular formula for this compound is C19H22N4OC_{19}H_{22}N_{4}O.

PropertyValue
Molecular Weight318.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's ability to inhibit cancer cell proliferation. Results indicated significant cytotoxic effects on various human cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects :
    • Research demonstrated that the compound could protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative diseases .
  • Binding Affinity Studies :
    • Molecular docking studies have shown that this compound binds effectively to certain GPCRs, which may explain its pharmacological properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.

Compound NameBiological ActivityStructural Differences
N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineAnticancerChlorine substitution instead of methoxy
N-(4-methoxyphenyl)-1-(1-methyl-1H-indole-2-carbonyl)pyrrolidineNeuroprotectiveIndole core instead of naphthyridine

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Naphthyridine Core : Cyclization reactions using appropriate precursors.
  • Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of the Pyrrolidine Moiety : Via amide bond formation or similar reactions.

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